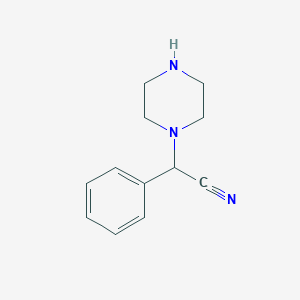

Phenyl(piperazin-1-yl)acetonitrile

Description

Significance of Piperazine-Containing Scaffolds in Organic Synthesis

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.gov The presence of the two nitrogen atoms makes piperazine basic, allowing for modifications that can enhance solubility, permeability, and pharmacological activity. researchgate.net

Piperazine and its derivatives are integral to a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. nih.govresearchgate.netthieme-connect.com Its structural flexibility and ability to be incorporated as a linker between different pharmacophores make it a versatile tool for drug design and the synthesis of novel bioactive molecules. researchgate.netnih.gov The incorporation of a piperazine moiety can improve the aqueous solubility of a molecule, which in turn can enhance its oral absorption and bioavailability. mdpi.com

Overview of Acetonitrile (B52724) Derivatives in Synthetic Chemistry

Acetonitrile (CH₃CN) is the simplest organic nitrile and serves as a fundamental two-carbon building block in organic synthesis. wikipedia.org Acetonitrile derivatives, compounds containing the cyanomethyl (–CH₂CN) group, are important intermediates and synthons for creating a wide range of useful chemicals. wikipedia.orgontosight.ai They are utilized in the synthesis of nitrogen-containing heterocycles, such as oxazoles and triazines, which are themselves important in medicinal chemistry. mdpi.comresearchgate.net

The nitrile group (–C≡N) is a versatile functional group that can undergo various transformations. For instance, acetonitrile derivatives can act as carbonyl synthons, providing a pathway for the one-pot preparation of ketones. acs.org They are also used in cyanoalkylation reactions and can serve as a source of cyanide in the formation of other chemical compounds. wikipedia.orgmdpi.com Due to its utility and reactivity, acetonitrile is widely applied as both a reagent and a polar aprotic solvent in organic synthesis. wikipedia.orgmdpi.com

Research Gaps and Opportunities for Phenyl(piperazin-1-yl)acetonitrile in Academic Inquiry

A review of the scientific literature indicates that while the constituent parts of this compound are extensively studied, the compound itself has not been a major focus of academic research. There is a clear gap in the understanding of its specific reactivity, properties, and potential applications. For example, while the synthesis of related structures like 2-(4-(naphthalen-1-yl)piperazin-1-yl)acetonitrile has been described, detailed studies on the phenyl-substituted variant are not prevalent. nih.gov

This lack of dedicated research presents significant opportunities. The compound represents a pre-built hybrid of two pharmacologically and synthetically important scaffolds. Future academic inquiry could focus on several areas:

Novel Synthetic Pathways: Developing and optimizing new methods for the synthesis of this compound and its derivatives.

Intermediate for Drug Discovery: Utilizing the compound as a starting material or intermediate for the synthesis of more complex molecules. The piperazine nitrogen and the nitrile group offer reactive sites for further functionalization, potentially leading to new libraries of compounds for screening against various biological targets.

Catalysis and Material Science: Investigating its potential use as a ligand in catalysis or as a building block for novel organic materials, given the properties of its nitrile and amine functionalities. ontosight.ai

The exploration of this compound could lead to the discovery of novel compounds with unique biological activities, leveraging the established benefits of both the piperazine and acetonitrile moieties.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGROGKAGDDTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460720-86-9 | |

| Record name | 2-phenyl-2-(piperazin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl Piperazin 1 Yl Acetonitrile and Its Analogs

Direct Synthesis Approaches to Phenyl(piperazin-1-yl)acetonitrile

Direct synthesis methods aim to construct the this compound molecule by forming the crucial bond between the piperazine (B1678402) nitrogen and the phenylacetonitrile (B145931) moiety in the final steps of the synthesis.

Nucleophilic Substitution Reactions in Acetonitrile (B52724) Media

Nucleophilic substitution is a cornerstone for forging carbon-nitrogen bonds. In the synthesis of this compound analogs, this often involves the reaction of a piperazine derivative, acting as the nucleophile, with a phenylacetonitrile derivative containing a suitable leaving group. Acetonitrile is frequently employed as the solvent for these reactions due to its polar aprotic nature, which can effectively solvate the reactants and facilitate the substitution process. tjpr.orgnih.gov

A representative example involves the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, an analog where the acetonitrile group is part of a larger substituent. The synthesis is achieved by reacting 1-phenylpiperazine (B188723) with 2-(3-bromopropyl)isoindoline-1,3-dione in acetonitrile, with potassium carbonate serving as the base. tjpr.org The mixture is typically refluxed for several hours to ensure the completion of the reaction. tjpr.org Similarly, other analogs like 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile are synthesized by reacting the corresponding piperazine derivative with a halo-substituted acetonitrile, such as 2-haloethoxyacetonitrile. google.com

| Piperazine Reactant | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-Phenylpiperazine | 2-(3-Bromopropyl)isoindoline-1,3-dione | Potassium Carbonate | Acetonitrile | 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | tjpr.org |

| 1-[(4-Chlorophenyl)phenylmethyl]-piperazine | 2-Chloroethoxyacetonitrile | Not Specified | Not Specified | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile | google.com |

Alkylation Strategies for Piperazine Derivatives

N-alkylation of the piperazine ring is a fundamental and widely used strategy. mdpi.com This approach is versatile, accommodating a range of alkylating agents, including alkyl halides and sulfonates, to introduce the desired substituent onto one or both of the piperazine nitrogens. mdpi.com The synthesis of Flibanserin, for instance, involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com

In the context of this compound analogs, the alkylating agent would be a derivative of phenylacetonitrile bearing a leaving group. The reaction of N-phenylpiperazine with 2-(3-bromopropyl)isoindoline-1,3-dione in acetonitrile is a clear example of such an N-alkylation. tjpr.org The choice of base, solvent, and temperature are critical parameters that are often optimized to maximize yield and minimize side reactions. mdpi.com Phase-transfer catalysis has also emerged as a powerful tool for N-alkylation reactions, offering process improvements and potentially enabling reactions under milder, solvent-free conditions. researchgate.net

Multi-Component Reactions for Cyanomethylation

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like piperazine derivatives in a single step, which is advantageous for creating chemical libraries. organic-chemistry.orgnih.govnih.gov A specific three-component SN2 disubstitution reaction has been developed for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are analogs of the target compound. mdpi.com This method involves the reaction of a disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (a source of the ethyl piperazine moiety), and trimethylsilyl (B98337) cyanide. mdpi.com The reaction proceeds under basic conditions and has been demonstrated with a wide array of disulfide examples, affording the desired products in good yields. mdpi.com

mdpi.com| Product Name | Yield |

|---|---|

| 2-(4-(2-((4-(tert-butyl)phenyl)thio)ethyl)piperazinyl)acetonitrile | 77% |

| 2-(4-(2-((4-(trifluoromethyl)phenyl)thio)ethyl)piperazinyl)acetonitrile | 61% |

| 2-(4-(2-((3-methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | 68% |

Precursor-Based Synthetic Routes to this compound Analogs

These synthetic strategies involve the initial formation of a key precursor, such as the piperazine ring itself or a substituted phenylpiperazine, which is then converted into the final target molecule.

Cyclization Reactions for Piperazine Ring Formation

The construction of the piperazine ring is a critical step in many synthetic routes. Various methods exist, often involving the cyclization of acyclic precursors.

One common approach is the reaction of an ethylenediamine (B42938) derivative with a suitable dielectrophile. For example, 2-phenylpiperazine (B1584378) can be synthesized by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine to yield 3-phenyl-piperazin-2-one, which is subsequently reduced with lithium aluminum hydride. scispace.com Another route involves the reaction of 2-phenyl-oxirane with ethylenediamine to form 2-(2-aminoethylamino)-1-phenyl-ethanol, which then undergoes cyclization. scispace.com

A more direct cyclization involves the double alkylation of a precursor like N,N'-dibenzylethylenediamine with a molecule such as 3,4-dibromobutyronitrile, which results in the formation of (1,4-dibenzyl-piperazin-2-yl)-acetonitrile. rjptonline.org In the synthesis of various phenylpiperazine derivatives, a key step can be the cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov Modern methods also include palladium-catalyzed cyclization reactions, which couple propargyl units with various diamine components to furnish highly substituted piperazines. nih.govacs.org

| Precursors | Key Intermediate | Method | Reference |

|---|---|---|---|

| Bromo-phenyl-acetic acid ethyl ester, Ethylenediamine | 3-Phenyl-piperazin-2-one | Cyclization followed by reduction | scispace.com |

| 2-Phenyl-oxirane, Ethylenediamine | 2-(2-Aminoethylamino)-1-phenyl-ethanol | Addition followed by cyclization/reduction | scispace.com |

| N,N'-Dibenzylethylenediamine, 3,4-Dibromobutyronitrile | N/A | Double alkylation/cyclization | rjptonline.org |

| Substituted Aniline, Bis(2-chloroethyl)amine hydrochloride | N/A | Cyclization | nih.gov |

| Diamine derivatives, Propargyl carbonates | N/A | Palladium-catalyzed cyclization | nih.govacs.org |

Transformations of Phenylpiperazine Intermediates

In many syntheses, a substituted phenylpiperazine serves as a key intermediate that undergoes further functionalization. nih.gov These transformations often involve reactions at the second nitrogen atom of the piperazine ring or modifications of substituents on the phenyl ring.

For example, the synthesis of the drug Avapritinib involves a sequential process starting with N-Boc-piperazine. mdpi.com It is first coupled with ethyl 2-chloropyrimidine-5-carboxylate. Following a series of modifications and deprotection of the Boc group, the resulting piperazine intermediate is reacted with another chloro-heterocycle in a second SNAr reaction to build the final complex molecule. mdpi.com

Another example is the synthesis of benzenesulfonamide (B165840) derivatives, where 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone is used as a phenylpiperazine intermediate. nih.gov This compound is reacted with 2,3-dichloro-5-nitropyridine, leading to a new, more complex phenylpiperazine derivative which is then further modified. nih.gov These examples highlight a modular approach where the core phenylpiperazine structure is assembled and then elaborated upon to achieve the final target analog. mdpi.comnih.gov

Catalytic Reduction Approaches for 2-Phenylpiperazine Derivatives

Catalytic reduction serves as a crucial method for the synthesis of 2-phenylpiperazine derivatives. One notable approach involves the reduction of a 2-keto-3-phenylpiperazine intermediate. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride. Alternatively, catalytic hydrogenation presents another viable, albeit sometimes challenging, pathway. Reports suggest that the catalytic hydrogenation of certain unsaturated precursors to form the piperazine ring may necessitate forcing conditions to proceed efficiently.

In a specific example, the synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol was accomplished through the catalytic reduction of its cyanopyridine precursor. This reaction utilized a partially inactivated palladium catalyst in an aqueous acidic solution, highlighting the tailored catalyst systems that can be employed for such transformations.

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The development of asymmetric synthetic routes is paramount for accessing enantiomerically pure chiral piperazine derivatives, which are often required for pharmacological applications. One effective strategy for synthesizing chiral 2-arylpiperazines begins with phenacyl bromides. A key step in this pathway is the Corey-Bakshi-Shibata (CBS) reduction of the phenacyl bromide, which establishes the initial chirality in an optically enriched intermediate. This chiral building block is then elaborated through a series of reactions, including the construction of the piperazine ring, to yield the final enantiomerically pure 2-arylpiperazine.

Another innovative approach involves a one-pot, three-component reaction that yields chiral piperazin-2-ones. This method starts with an aldehyde, (phenylsulfonyl)acetonitrile, and a quinine-derived urea (B33335) organocatalyst. The sequence proceeds through a Knoevenagel condensation followed by an asymmetric epoxidation and a subsequent domino ring-opening/cyclization with an appropriate diamine. This strategy is particularly relevant as it employs a starting material with the same carbon framework as the acetonitrile side chain of the target compound.

A broader perspective on obtaining chiral carbon-substituted piperazines is provided by various reviews of asymmetric synthesis methodologies. These encompass a range of strategies, including the use of chiral auxiliaries, chiral pool starting materials, and other catalytic asymmetric transformations, offering a diverse toolbox for the synthesis of these valuable compounds.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine derivatives to develop more environmentally benign and efficient processes. A significant advancement in this area is the use of microwave-assisted synthesis. This technique has been successfully employed to produce a variety of piperazine-containing compounds, including indolic arylpiperazines and coumarin-based triazinyl piperazines. nih.govnih.gov The primary advantages of microwave heating are the dramatic reduction in reaction times and often significant improvements in product yields compared to conventional heating methods. nih.govnih.gov

One study details a simplified and general method for the synthesis of monosubstituted piperazines which was adapted from a traditional batch reaction to a more efficient flow microwave reactor system. mdpi.com This highlights the scalability and potential for industrial application of green chemistry techniques in this field.

Furthermore, an eco-friendly, base-induced, three-component reaction has been developed for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.net This method demonstrates the potential for creating complex molecules in a more sustainable manner. The application of such green methodologies is crucial for the future of pharmaceutical manufacturing, aiming to reduce waste and energy consumption while maintaining high efficiency.

Advanced Spectroscopic Characterization of Phenyl Piperazin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of Phenyl(piperazin-1-yl)acetonitrile, offering profound insights into its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum recorded in Chloroform-d (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.30–7.22 ppm and δ 6.95–6.90 ppm. rsc.org The singlet signal observed at approximately δ 3.51 ppm is attributed to the methylene (B1212753) protons (-CH₂) of the acetonitrile (B52724) group. mdpi.com The protons on the piperazine (B1678402) ring typically exhibit signals in the aliphatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 – 7.22 | m | 2H | Aromatic protons (Phenyl) |

| 6.95 – 6.90 | m | 2H | Aromatic protons (Phenyl) |

| 3.51 | s | 2H | Methylene protons (-CH₂) |

| 2.65–2.50 | m | 8H | Piperazine ring protons |

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The nitrile carbon (-CN) typically appears at a chemical shift of around δ 114.8 ppm. mdpi.com The carbons of the phenyl ring resonate in the aromatic region, generally between δ 120 and 140 ppm. The methylene carbon of the acetonitrile group and the carbons of the piperazine ring show signals in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.3 | Quaternary aromatic carbon (Phenyl) |

| 129.0, 128.97 | Aromatic CH carbons (Phenyl) |

| 126.0 | Aromatic CH carbon (Phenyl) |

| 114.8 | Nitrile carbon (-CN) |

| 57.4 | Methylene carbon (-CH₂) |

| 52.5, 51.7, 45.9 | Piperazine ring carbons |

Note: The exact chemical shifts can be influenced by the solvent and instrumental parameters.

Two-Dimensional NMR Techniques

To further elucidate the complex structure and confirm the assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques reveal correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC shows longer-range couplings (typically 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular framework. nih.govasianpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. nih.gov

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although less common due to its low sensitivity, this technique can directly show C-C bond correlations, providing unambiguous evidence for the carbon skeleton. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that correspond to the various functional groups within the molecule. A key feature is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band in the region of 2243-2260 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine and methylene groups appear below 3000 cm⁻¹. semanticscholar.orgresearchgate.net The C-N stretching vibrations of the piperazine ring are typically found in the 1200-1300 cm⁻¹ region. semanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930, ~2850 | Medium to Strong | Aliphatic C-H stretch |

| ~2245 | Sharp, Medium | C≡N stretch (Nitrile) |

| ~1600, ~1490 | Medium to Weak | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch (Piperazine) |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds often give rise to strong signals in the Raman spectrum. For this compound, the C≡N stretching vibration is also observable in the Raman spectrum. researchgate.net The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum, providing a characteristic fingerprint for the phenyl group. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a compound like this compound (C₁₂H₁₅N₃), the exact mass of the protonated molecule [C₁₂H₁₆N₃]⁺ would be calculated and compared against the experimentally measured value. The high degree of accuracy, often to within a few parts per million (ppm), confirms the molecular formula and rules out other potential formulas with the same nominal mass. For instance, HRMS analysis of related piperazine compounds is frequently conducted using ESI sources coupled with analyzers like Time-of-Flight (TOF) or Orbitrap. mdpi.comrasayanjournal.co.in

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. For this compound, characteristic fragmentation would involve the cleavage of the bond between the phenylacetonitrile (B145931) moiety and the piperazine ring, as well as fragmentation within the piperazine ring itself. The analysis of these fragment ions helps to piece together the molecular structure. While specific data for the title compound is not publicly available, HRMS data for analogous structures demonstrates the power of the technique. rsc.orgtandfonline.comnih.gov

Table 1: Illustrative HRMS Data for a Piperazine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI | rsc.org |

| Formula | C₈H₁₄NS⁺ | rsc.org |

| Calculated Mass [M+H]⁺ | 156.08415 | rsc.org |

Note: The data in this table is for 2-(cyclohexylthio)acetonitrile and serves as an example of HRMS reporting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound in a solvent like acetonitrile or methanol (B129727) would be expected to show absorption bands characteristic of its chromophores. researchgate.netsemanticscholar.org

The primary chromophore in the molecule is the phenyl ring. It is expected to exhibit absorption bands corresponding to π → π* transitions. These typically appear in the region between 200 and 300 nm. The substitution on the phenyl ring and the presence of the piperazine and nitrile groups can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). For example, studies on various phenylpiperazine derivatives record absorption maxima in the 220-350 nm range. researchgate.netsemanticscholar.org The position and intensity of these bands are sensitive to the solvent environment. researchgate.net

Table 2: Example UV-Vis Absorption Data for Phenylpiperazine-Containing Compounds in Acetonitrile

| Compound | λmax (nm) | Reference |

|---|---|---|

| A 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide derivative | 262, 301, 339 | researchgate.net |

| 1-(3-pyridyl)-piperazine | 222, 297 | semanticscholar.org |

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Table 3: Representative Crystallographic Data for a Phenylpiperazine Derivative

| Parameter | 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | Reference |

|---|---|---|

| Crystal System | Monoclinic | bioline.org.brbioline.org.br |

| Space Group | P2₁/n | bioline.org.brbioline.org.br |

| a (Å) | 10.0047 (3) | bioline.org.brbioline.org.br |

| b (Å) | 6.0157 (2) | bioline.org.brbioline.org.br |

| c (Å) | 30.8571 (12) | bioline.org.brbioline.org.br |

| β (°) | 90.105 (1) | bioline.org.brbioline.org.br |

| Volume (ų) | 1857.14 (11) | bioline.org.brbioline.org.br |

Note: This data is for the specified derivative and illustrates the parameters obtained from a single-crystal X-ray diffraction study.

The arrangement of molecules within the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the secondary amine (N-H) group of the piperazine ring is a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of the nitrile group (N-H···N) or the nitrogen of an adjacent piperazine ring. The phenyl rings facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align. nih.govnih.gov Furthermore, weaker C-H···π and other non-classical hydrogen bonds contribute to the stability of the crystal lattice. nih.govresearchgate.net The interplay of these forces dictates the final three-dimensional supramolecular architecture. bioline.org.brbioline.org.br

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

Computational Chemistry and Theoretical Investigations of Phenyl Piperazin 1 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. For Phenyl(piperazin-1-yl)acetonitrile, DFT calculations provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Electronic Structure Prediction

Theoretical geometry optimization of this compound has been performed using DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These calculations aim to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-(4-methoxyphenyl)piperazine (B173029), the piperazine (B1678402) ring adopts a chair conformation, which is its most stable form. This is a common feature for piperazine and its derivatives.

The electronic structure of such molecules is characterized by the distribution of electrons. The introduction of a substituent on the phenyl ring can influence the electron density distribution across the entire molecule. For example, the presence of an electron-donating group like methoxy (B1213986) in 1-(4-methoxyphenyl)piperazine leads to an increase in electron density on the phenyl ring.

Vibrational Frequency Computations

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the molecular vibrations of this compound. Theoretical vibrational frequencies are typically calculated using the same DFT method and basis set as for geometry optimization. These computed frequencies are then compared with experimental data from FT-IR and FT-Raman spectra. To improve the agreement between theoretical and experimental values, the computed harmonic frequencies are often scaled by an appropriate scaling factor.

For the related molecule 1-phenylpiperazine (B188723), a detailed vibrational analysis has been carried out. The characteristic vibrational modes include the N-H stretching of the piperazine ring, C-H stretching of the phenyl ring, and various bending and torsional modes. For example, the N-H stretching vibrations are typically observed in the range of 3400-3300 cm⁻¹. The calculated and experimental vibrational frequencies for 1-phenylpiperazine show good correlation, allowing for a confident assignment of the observed spectral bands.

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound and its analogs, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atoms of the piperazine ring. The LUMO, on the other hand, is often distributed over the phenyl ring and the cyano group.

In the case of 1-(4-methoxyphenyl)piperazine, the HOMO is primarily located on the methoxyphenyl group and the nitrogen atoms of the piperazine ring, while the LUMO is distributed over the entire molecule. The calculated HOMO-LUMO energy gap for this molecule is 5.24 eV. This relatively large gap is indicative of its high stability.

| Molecular Orbital Properties of 1-(4-methoxyphenyl)piperazine | |

| Parameter | Energy (eV) |

| HOMO | -5.48 |

| LUMO | -0.24 |

| Energy Gap (ΔE) | 5.24 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For 1-phenylpiperazine, the MEP map shows that the most negative potential is located around the nitrogen atoms of the piperazine ring, making them the primary sites for electrophilic attack. The hydrogen atom attached to the nitrogen exhibits the highest positive potential, indicating it is the most likely site for nucleophilic attack. This information is crucial for understanding the intermolecular interactions and chemical reactivity of the molecule.

Charge Distribution and Dipole Moment Analysis

Mulliken Charge Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and electrostatic potential. This analysis is performed by partitioning the total electron population among the atoms of the molecule.

Theoretical Background and Application to this compound:

The calculation of Mulliken charges for this compound would involve quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). The analysis would assign a partial charge to each atom in the molecule—carbon, hydrogen, nitrogen, and the nitrile carbon and nitrogen.

Expected Insights:

Reactive Sites: The charge distribution can help identify the most electrophilic and nucleophilic sites in the molecule. For instance, the nitrogen atoms of the piperazine ring and the nitrile group are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, hydrogen atoms and certain carbon atoms might exhibit positive charges, indicating susceptibility to nucleophilic attack.

Intramolecular Interactions: Understanding the charge distribution is crucial for analyzing intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and stability.

Chemical Reactivity: The calculated charges are valuable in predicting the molecule's reactivity and the course of its chemical reactions.

A hypothetical data table of Mulliken charges for selected atoms in this compound, derived from a DFT calculation, might look as follows. It is important to note that these are illustrative values and not experimental data.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (piperazine) | -0.45 |

| N (piperazine) | -0.42 |

| N (nitrile) | -0.35 |

| C (phenyl, ipso) | 0.15 |

| C (nitrile) | 0.10 |

Dipole Moment Calculations

Theoretical Background and Application to this compound:

Computational methods can accurately predict the dipole moment of a molecule. These calculations are typically performed as part of the same quantum chemical computations used for Mulliken charge analysis. The total dipole moment of this compound would be the vector sum of all individual bond dipoles.

Expected Insights:

Molecular Polarity: A non-zero dipole moment would confirm the polar nature of this compound, which is expected due to the presence of electronegative nitrogen atoms and the nitrile group.

Solubility: The magnitude of the dipole moment can provide an indication of the molecule's solubility in various solvents. Polar molecules tend to dissolve in polar solvents.

Intermolecular Interactions: The dipole moment is a key factor governing dipole-dipole interactions, which are a type of intermolecular force that influences the physical properties of the compound, such as its boiling point and melting point. Computational studies on related piperazine derivatives have shown that the choice of the theoretical method and basis set, as well as the consideration of solvent effects, can influence the calculated dipole moment. jksus.orgrowleygroup.net

A hypothetical comparison of the dipole moment of this compound with a reference molecule is presented below.

| Compound | Hypothetical Calculated Dipole Moment (Debye) |

| This compound | 3.5 D |

| Benzene (B151609) (for comparison) | 0 D |

Potential Energy Surface (PES) Studies

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometry. PES studies are crucial for understanding the conformational landscape and reaction dynamics of a molecule.

Theoretical Background and Application to this compound:

To explore the PES of this compound, specific dihedral angles would be systematically varied, and the energy of the molecule would be calculated at each point. This would reveal the different possible conformations (e.g., chair, boat, or twist-boat for the piperazine ring) and the energy barriers between them. Such studies on piperazine analogs have been conducted to understand their conformational preferences. nih.govdergipark.org.tr

Expected Insights:

Stable Conformations: PES scans would identify the most stable, low-energy conformations of this compound. This is critical as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Conformational Flexibility: The energy barriers on the PES would indicate the molecule's flexibility. Low energy barriers suggest that the molecule can easily transition between different conformations.

Reaction Pathways: For chemical reactions involving this compound, the PES can be used to map out the reaction pathway, identifying transition states and intermediates. Studies on the atmospheric degradation of piperazine have utilized PES mapping to understand reaction mechanisms. nih.gov

A hypothetical PES scan result for the rotation around the C-N bond connecting the phenyl and piperazine rings might be represented in a table as follows:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.0 |

| 30 | 2.5 |

| 60 | 0.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.8 |

| 150 | 4.2 |

| 180 | 5.5 |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics and photonics.

Theoretical Background and Application to this compound:

The NLO properties of a molecule, such as the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. These calculations typically involve determining how the molecule's electronic structure is perturbed by an external electric field. The presence of electron-donating (piperazine) and electron-withdrawing (nitrile and phenyl) groups can enhance NLO properties. Theoretical investigations on piperazine-based molecules have highlighted their potential for NLO applications. physchemres.orgresearchgate.netrsc.orgphyschemres.orgrsc.org

Expected Insights:

NLO Activity: Calculations of hyperpolarizability would indicate whether this compound has the potential to be an NLO material. A large value of β suggests significant NLO activity.

Charge Transfer: NLO properties are often linked to intramolecular charge transfer. The analysis of molecular orbitals (HOMO-LUMO) in conjunction with NLO calculations can provide a deeper understanding of the electronic transitions responsible for the NLO response.

A hypothetical table comparing the calculated first-order hyperpolarizability of this compound with a standard NLO material is shown below.

| Compound | Hypothetical First-Order Hyperpolarizability (β) (esu) |

| This compound | 15 x 10⁻³⁰ |

| Urea (B33335) (reference) | 0.37 x 10⁻³⁰ |

Integrated Experimental and Theoretical Approaches

The most comprehensive understanding of a molecule's properties is achieved through the integration of experimental techniques and theoretical calculations.

Synergy of Methods:

Experimental data, such as that obtained from X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy, provides real-world information about the molecule's structure and dynamics. Computational studies can complement this data in several ways:

Validation: Theoretical calculations of molecular geometry and vibrational frequencies can be compared with experimental results to validate the computational model. longdom.orgjddtonline.info

Interpretation: Computational analysis can help in the interpretation of complex experimental spectra. For example, DFT calculations can be used to assign the vibrational modes observed in an FT-IR spectrum.

Prediction: Once a computational model has been validated against experimental data, it can be used to predict properties that are difficult or impossible to measure experimentally.

For this compound, an integrated approach would involve synthesizing the compound and characterizing it using various spectroscopic techniques. nih.gov Concurrently, DFT calculations could be performed to model its structure, electronic properties, and spectroscopic signatures. The close agreement between the experimental and calculated data would provide a high degree of confidence in the understanding of the molecule's behavior at a molecular level.

Reactivity and Chemical Transformations of Phenyl Piperazin 1 Yl Acetonitrile

Mechanistic Studies of Reactions Involving the Phenyl(piperazin-1-yl)acetonitrile Moiety

The reactivity of the this compound core is dictated by its constituent functional groups. The piperazine (B1678402) ring, with its two nitrogen atoms, is basic and nucleophilic. The acetonitrile (B52724) group contains an acidic α-carbon and a nitrile that can undergo various transformations. The phenyl ring is susceptible to electrophilic aromatic substitution.

Nucleophilic Reaction Pathways (e.g., SN2 mechanisms)

The piperazine nitrogen atoms in the this compound structure are key centers for nucleophilic reactions. Specifically, the secondary amine nitrogen (N4, distal to the phenyl group) is a potent nucleophile that readily participates in substitution reactions, often following a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This type of reaction involves a one-step, concerted process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. libretexts.org

A common transformation is the N-alkylation of the piperazine ring. For instance, 1-phenylpiperazine (B188723), the core of the title compound, reacts with various alkyl halides. In a typical SN2 reaction, the piperazine nitrogen attacks an electrophilic carbon, displacing a leaving group like a halide. mdpi.comgoogle.com This reaction is often performed in polar aprotic solvents such as acetonitrile or DMF, with a base like potassium carbonate (K₂CO₃) to neutralize the acid formed. vulcanchem.commdpi.com

An illustrative example is the synthesis of 2-(4-(biphenyl-4-yl)piperazin-1-yl)acetonitrile, where 1-(biphenyl-4-yl)piperazine is refluxed with 2-chloroacetonitrile in the presence of potassium carbonate. nih.gov Similarly, the synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been achieved through a three-component SN2 disubstitution reaction, highlighting the nucleophilic nature of the piperazine moiety. mdpi.com The piperazine ring can also act as a nucleophile towards carbonyl compounds. The N-acyl-phenylpiperazine scaffold can be synthesized via amidation using carboxylic acids or acid chlorides. nih.gov This nucleophilic addition to a carbonyl carbon is a fundamental reaction pathway for this class of compounds. nih.gov

| Electrophile | Reagents/Conditions | Product Type | Reference |

| Alkyl Halides (e.g., 2-chloroacetonitrile) | K₂CO₃, Toluene, Reflux | N-alkylated piperazine | nih.gov |

| Alkyl Halides (e.g., 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) | NaI, Base | N-alkylated piperazine | mdpi.com |

| Carboxylic Acid Chlorides (e.g., Chloroacetyl chloride) | CH₂Cl₂, 0°C | N-acylated piperazine | nih.gov |

| Disulfides / TMSCN / CAABC | Cs₂CO₃, EtOH, 100°C | N-ethylthioethyl piperazinyl acetonitrile | mdpi.com |

Stereochemical Aspects of Reactivity

While this compound itself is achiral, stereochemistry becomes a critical consideration when it is derivatized or when chiral precursors are used. Reactions involving the formation of new stereocenters can be either stereoselective (favoring the formation of one stereoisomer over another) or stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product). masterorganicchemistry.com

The SN2 reaction is inherently stereospecific. When a nucleophile, such as the piperazine nitrogen, attacks a chiral electrophile, it does so from the backside relative to the leaving group, resulting in an inversion of the stereochemical configuration at the electrophilic carbon. libretexts.orgvanderbilt.edu This principle is crucial in the synthesis of enantiomerically pure derivatives. For example, the nucleophilic ring-opening of a chiral epoxide by a piperazine derivative is a stereospecific reaction that proceeds with an inversion of configuration at the carbon atom being attacked.

Furthermore, chiral auxiliaries can be attached to the piperazine nitrogen to direct the stereochemical outcome of subsequent reactions. Though the piperazine ring itself exists in chair conformations, the flexibility of attached linkers often prevents a fixed stereochemical relationship. However, the introduction of chirality allows for diastereoselective synthesis. Advanced strategies for synthesizing specific stereoisomers, such as 1-methyl-3-phenylpiperazine, often employ protecting groups to control reactivity and achieve high enantiomeric purity. Enzymatic hydrolysis has also been used for the stereoselective synthesis of chiral piperazine derivatives, allowing for the preparation of highly optically active products. google.com

Derivatization Strategies for this compound

The trifunctional nature of this compound allows for a wide array of derivatization strategies, enabling the synthesis of diverse compound libraries for various applications, particularly in drug discovery.

Functionalization of the Piperazine Nitrogen Atoms

The most common site for derivatization is the secondary amine nitrogen of the piperazine ring, which can be readily functionalized through N-alkylation and N-acylation reactions. mdpi.comnih.gov

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides or other alkylating agents. mdpi.com For example, 1-phenylpiperazine can be alkylated with agents like 1,3-dibromopropane (B121459) or 2-(chloromethyl)oxirane. mdpi.com The reaction typically proceeds under basic conditions to yield the corresponding N-substituted derivatives. Reductive amination is another key method for N-alkylation. mdpi.com

N-Acylation: The piperazine nitrogen can also be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids. nih.gov For instance, 1-phenylpiperazine hydrochloride is used for acylation in the preparation of various compounds. chemicalbook.com This reaction introduces an amide functionality, which can significantly alter the molecule's properties. nih.gov Sulfonamides can also be formed by reacting the piperazine with sulfonyl chlorides in the presence of a base like triethylamine (B128534). nih.gov

Modifications at the Acetonitrile Group

The acetonitrile moiety offers another site for chemical modification. The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities. enamine.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. enamine.netmasterorganicchemistry.com For example, related ethoxy-acetonitrile derivatives can be hydrolyzed to the corresponding acetic acid using aqueous potassium hydroxide (B78521) in ethanol (B145695) or strong acid. google.com This transformation is a key step in the Strecker synthesis of α-amino acids. masterorganicchemistry.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂-NH₂). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This conversion of the nitrile to an amine provides a route to diamine derivatives. nih.govenamine.net For instance, 2-(4-(pyridin-2-yl)piperazin-1-yl)acetonitrile can be reduced to 2-(4-(pyridin-2-yl)piperazin-1-yl)ethanamine. nih.gov

Reactions of the α-Carbon: The carbon atom adjacent to the nitrile group (the α-carbon) is activated and can be deprotonated to form a carbanion. This nucleophile can then react with various electrophiles. For example, the α-carbon of related triazinyl acetonitriles reacts with p-nitrosodimethylaniline to form an iminoacetonitrile (B14750961) derivative.

Transformations of the Phenyl Moiety

The phenyl group attached to the piperazine ring can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic ring. masterorganicchemistry.comkhanacademy.orgyoutube.com The piperazine group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For related phenylpiperidine compounds, nitration leads to substitution on the phenyl ring. rsc.org

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, FeBr₃).

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

In addition to standard EAS, more complex transformations can be performed on substituted phenyl rings. For example, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone generates a p-quinone-imine intermediate, which can then react with nucleophiles in a Michael addition reaction. researchgate.netresearchgate.net

Role as a Chemical Synthon in Complex Molecule Synthesis

This compound serves as a versatile chemical synthon, a molecular fragment that can be readily incorporated into larger, more complex structures. Its utility stems from the presence of multiple reactive sites: the secondary amine of the piperazine ring, the nitrile group, and the phenyl ring, which can be further functionalized. This allows for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse and complex molecules, particularly in the realm of medicinal chemistry.

The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to improve physicochemical properties such as solubility and to orient pharmacophoric groups correctly for interaction with biological targets. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, providing a key handle for further molecular elaboration.

One common application is in the synthesis of N-substituted piperazine derivatives. For instance, the secondary amine of this compound can readily react with various electrophiles. A general procedure involves the reaction with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield N-benzylated products. metu.edu.tr Similarly, reaction with sulfonyl chlorides in the presence of a base like triethylamine leads to the formation of sulfonamide derivatives. metu.edu.tr

Furthermore, the piperazine nitrogen can undergo nucleophilic substitution with haloalkanes to introduce alkyl chains, which can then be further functionalized. For example, reaction with 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane (B103958) in the presence of a base like sodium hydride in an anhydrous solvent like dimethylformamide (DMF) can be used to introduce chloroalkyl chains. researchgate.net These chains can then be used to link the piperazine moiety to other cyclic structures.

The nitrile group also offers a pathway for creating more complex structures. For example, it can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-phenyl-2-(piperazin-1-yl)acetic acid. This transformation is a key step in the synthesis of certain antihistaminic drugs.

A notable example of its use as a synthon is in the preparation of precursors for potential therapeutic agents. For instance, derivatives of this compound have been used to synthesize compounds evaluated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). google.com

Below is a table summarizing some of the complex molecules synthesized using this compound or its close derivatives as a synthon.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Synthon Derivative | Reagents and Conditions | Synthesized Complex Molecule | Potential Application |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted benzyl chlorides, K2CO3, acetonitrile | N-benzylated piperazine derivatives | Antibacterial, antifungal, anthelmintic |

| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted benzene (B151609) sulfonyl chlorides, triethylamine, methylene (B1212753) dichloride | N-sulfonylated piperazine derivatives | Antibacterial, antifungal, anthelmintic |

| 1-(Naphthalen-1-yl)-piperazine | 2-Chloroacetonitrile, K2CO3, toluene, reflux | 2-(4-(Naphthalen-1-yl)piperazin-1-yl)acetonitrile | Intermediate for D3 receptor agonists |

| 1-(Naphthalene-2-yl)-piperazine | 2-Chloropropionitrile | 2-(4-(Naphthalen-2-yl)piperazin-1-yl)acetonitrile | Intermediate for D3 receptor agonists |

Catalytic Applications and Ligand Design Based on this compound

While direct catalytic applications of this compound itself are not extensively reported, its structural motif is a cornerstone in the design of sophisticated ligands for various catalytic transformations. The piperazine core, with its two nitrogen atoms, provides excellent coordination sites for a wide range of metal centers. By modifying the phenyl and nitrile groups, or by substituting the second nitrogen of the piperazine ring, a diverse library of ligands can be generated with tailored steric and electronic properties. These ligands, in turn, form metal complexes that exhibit significant catalytic activity in numerous organic reactions.

Piperazine-based ligands have found applications in fields such as asymmetric catalysis, where the chirality of the ligand is transferred to the product of a chemical reaction, leading to the selective formation of one enantiomer over the other. rsc.orgresearchgate.net This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

The versatility of the this compound scaffold allows for the introduction of various functional groups that can fine-tune the catalytic performance of the resulting metal complexes. For instance, the phenyl group can be substituted with electron-donating or electron-withdrawing groups to modulate the electron density at the metal center. The nitrile group can be transformed into other coordinating groups, such as amides or amines, to alter the ligand's denticity and coordination geometry.

One area where piperazine-based ligands have shown promise is in ring-opening polymerization (ROP), a process used to produce a wide variety of polymers. semanticscholar.org Metal complexes of these ligands can act as efficient catalysts for the controlled polymerization of cyclic monomers.

Furthermore, piperazine derivatives have been utilized in the formation of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. semanticscholar.orgnetascientific.com The piperazine moiety can act as a linker, connecting metal nodes to form a three-dimensional network. These MOFs can have applications in gas storage, separation, and catalysis.

The following table provides examples of catalytic applications where ligands derived from or related to the phenylpiperazine structure are employed.

Table 2: Catalytic Applications of Ligands Based on Phenylpiperazine Derivatives

| Ligand Type | Metal | Catalytic Reaction | Key Features of the Ligand |

|---|---|---|---|

| Chiral Piperazine-based Ligands | Iridium | Asymmetric Hydrogenation of Pyrazines | Provides high enantioselectivity in the synthesis of chiral piperazines. |

| N-Arylpiperazine Ligands | Palladium | Buchwald-Hartwig Amination | Facilitates the formation of carbon-nitrogen bonds. |

| Piperazine-based Polydentate Ligands | Transition Metals | Hydrogenation and Transfer Hydrogenation | The polydentate nature of the ligand enhances catalyst stability and activity. |

| Pyridyl Piperazine Ligands | Various Metals | Formation of Metal-Organic Frameworks (MOFs) | Acts as a versatile building block for creating porous catalytic materials. |

Integration into Polymer Architectures and Material Science Applications

The this compound moiety and its derivatives are valuable components in the design and synthesis of functional polymers with applications in material science. netascientific.com The incorporation of this structural unit can impart desirable properties to the resulting polymers, such as thermal stability, specific optical and electronic characteristics, and biological activity.

One approach to integrate this moiety into a polymer is through the polymerization of a monomer containing the phenylpiperazine group. For example, methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have been synthesized and characterized for their potential in optoelectronic devices. nih.govacs.org These polymers are created by first synthesizing a methacrylate (B99206) monomer bearing the nitrophenylpiperazine unit and then polymerizing it, often in the presence of an initiator like azobisisobutyronitrile (AIBN). nih.govacs.org The resulting polymers exhibit interesting optical properties, and their energy band gaps suggest potential applications in photovoltaics, field-effect transistors, and electrochromic devices. researchgate.netnih.govacs.org

The properties of these polymers can be tuned by modifying the structure of the piperazine-containing side chain. For instance, altering the distance of the chromophore from the polymer backbone can lead to shifts in the absorption spectrum of the material. researchgate.netnih.gov

Another significant application of piperazine-containing polymers is in the development of antimicrobial materials. rsc.org The piperazine moiety can be incorporated into the polymer backbone or as a side chain to create materials that can inhibit the growth of or kill various microorganisms. For example, a biocompatible piperazine polymer has been synthesized by the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD), which has shown significant antimicrobial activity against E. coli and S. aureus. rsc.org

The following table summarizes the integration of phenylpiperazine-like structures into polymers and their material science applications.

Table 3: Phenylpiperazine Derivatives in Polymer Architectures and Material Science

| Polymer Type | Monomer Synthesis | Polymerization Method | Material Science Application | Key Findings |

|---|---|---|---|---|

| Methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains | Reaction of 1-(4-nitrophenyl)piperazinyl alcohol with methacryloyl chloride | Free radical polymerization with AIBN initiator | Optoelectronic devices (photovoltaics, field-effect transistors) | Optical energy band gaps in the range of 2.73 to 2.81 eV. Structural modifications allow for tuning of optical properties. researchgate.netnih.govacs.org |

| Biocompatible piperazine polymer | Reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) | Polycondensation | Antimicrobial materials for biomedical applications | Significant antimicrobial activity against E. coli and S. aureus. rsc.org |

| Multifunctionalized piperazine polymer | Quaternization of a bifunctional coupler with bromohexadecane and N,N'-dimethylaminoethyl methacrylate (DMAEMA) followed by homopolymerization | Thermal polymerization with AIBN initiator | Antimicrobial materials | Efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. rsc.org |

Future Directions and Advanced Research Perspectives for Phenyl Piperazin 1 Yl Acetonitrile

Novel Synthetic Methodologies and Process Optimization

The development of efficient and sustainable synthetic routes to Phenyl(piperazin-1-yl)acetonitrile and its derivatives is paramount for its widespread application. Current methodologies often rely on classical nucleophilic substitution reactions, which, while effective, may present challenges in terms of yield, purity, and environmental impact. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of one-pot synthesis protocols, such as the Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide source. masterorganicchemistry.com The application of a Strecker-type synthesis to benzaldehyde, piperazine (B1678402), and a cyanide source could provide a more direct and atom-economical route to this compound. Furthermore, the use of greener solvents and catalyst-free reaction conditions is a growing trend in medicinal chemistry that could be applied to the synthesis of this compound and its analogues. mdpi.com

Process optimization will also be crucial. This includes the systematic study of reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize the formation of byproducts. The implementation of flow chemistry techniques could offer significant advantages in terms of precise control over reaction conditions, improved safety, and scalability.

A comparison of potential synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Nucleophilic Substitution | Well-established, readily available starting materials. | May require harsh conditions, potential for side reactions. |

| Strecker-type Synthesis | One-pot reaction, high atom economy. | May require careful control of pH and reaction conditions. |

| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification. | May have limited substrate scope or require longer reaction times. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Requires specialized equipment and optimization of flow parameters. |

Advanced Spectroscopic Probes for Dynamic Studies and In Situ Monitoring

Understanding the intricate details of chemical reactions as they occur is a frontier in modern chemistry. Advanced spectroscopic techniques are poised to provide unprecedented insights into the formation and transformations of this compound. In situ monitoring, particularly using infrared (IR) spectroscopy, can track the real-time concentration of reactants, intermediates, and products, allowing for a detailed kinetic analysis and mechanism elucidation. acs.org

For instance, in the synthesis of this compound, in situ IR could monitor the consumption of the nitrile-containing starting material and the formation of the product by tracking the characteristic nitrile stretch. This would enable the precise determination of reaction endpoints and the identification of any transient intermediates.

Furthermore, advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be employed to unambiguously characterize the structure of this compound and its derivatives, as well as to study their conformational dynamics in solution. The chemical shifts observed in 1H and 13C NMR spectra provide a wealth of information about the electronic environment of the different atoms within the molecule.

Enhanced Computational Modeling and Machine Learning Applications in Reaction Prediction

The synergy between computational chemistry and experimental work is transforming chemical research. Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. tjpr.org Such computational studies can help to rationalize experimental observations and to predict the outcomes of reactions. For example, DFT calculations can be used to determine the relative energies of different conformations of the molecule and to model the transition states of its reactions, thereby providing a deeper understanding of the reaction mechanisms. researchgate.net

Moreover, the burgeoning field of machine learning offers exciting prospects for accelerating the discovery of new reactions and optimizing existing ones. ijnc.ir By training machine learning models on large datasets of known chemical reactions, it is possible to predict the products of new reactions with a high degree of accuracy. friedler.netresearchgate.net For this compound, a machine learning model could be developed to predict the outcome of its reactions with a variety of electrophiles and nucleophiles, based on the properties of the reactants and the reaction conditions. This would enable researchers to prioritize experiments and to explore a much larger chemical space than would be possible through traditional trial-and-error approaches.

Exploration of New Chemical Transformations and Their Fundamental Mechanisms

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the phenyl ring, the piperazine moiety, and the α-amino nitrile group. Each of these presents opportunities for a wide range of chemical transformations.

The piperazine nitrogens can be functionalized through N-alkylation, N-acylation, and N-arylation reactions, allowing for the introduction of a diverse array of substituents. The secondary amine, in particular, is a versatile handle for derivatization. The α-amino nitrile group is also a hub of reactivity. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. masterorganicchemistry.com The lability of the α-proton also opens up possibilities for enolate-type chemistry.

Future research should focus on exploring novel and previously unexploited transformations of this compound. For example, the development of catalytic methods for the asymmetric functionalization of the α-position would be of significant interest for the synthesis of chiral derivatives. Understanding the fundamental mechanisms of these new reactions, through a combination of experimental and computational studies, will be crucial for their rational development and application. The mechanism of nucleophilic substitution at the α-carbon of α-amino nitriles can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. masterorganicchemistry.com

Development of this compound as a Platform for Chemical Library Synthesis

The structural features of this compound make it an ideal scaffold for the construction of chemical libraries for drug discovery and other applications. The piperazine ring provides a rigid core that can be readily functionalized at two distinct points, while the phenyl and cyanomethyl groups offer further opportunities for diversification. nih.govacs.org

The synthesis of libraries based on the this compound scaffold can be achieved using combinatorial chemistry approaches, either in solution or on solid phase. researchgate.net By systematically varying the substituents at the different positions of the molecule, it is possible to generate large collections of structurally diverse compounds. These libraries can then be screened for biological activity against a variety of targets. The development of robust and high-throughput synthetic methods will be key to unlocking the full potential of this scaffold for library synthesis. acs.org

The table below outlines the key functionalization points on the this compound scaffold for library development:

| Functionalization Site | Potential Reactions | Resulting Functionality |

| Piperazine N1-H | Alkylation, Acylation, Sulfonylation, Reductive Amination | Diverse N-substituents |

| Piperazine N4 | (If derivatized from a monosubstituted piperazine) | Further diversification |

| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, amides, amines, heterocycles |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted aryl derivatives |

Q & A

Q. What are the standard synthetic protocols for phenyl(piperazin-1-yl)acetonitrile derivatives?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a mixture of the alkylating agent, piperazine derivatives, and potassium carbonate in acetonitrile is refluxed overnight. Post-reaction purification via column chromatography using ethyl acetate/hexane gradients is common to isolate enantiomerically pure products .

Q. How are this compound derivatives structurally characterized?

Key techniques include:

- NMR spectroscopy (1H, 13C, and 2D experiments) to confirm stereochemistry and substituent positions.

- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).

- Mass spectrometry (ESI or EI) for molecular weight validation. For example, stereoisomeric mixtures (e.g., 1:1 diastereomers) require chiral HPLC separation for individual characterization .

Q. What are common biological targets for this compound derivatives?

These compounds often target serotonin receptors (e.g., 5-HT7R) or enzymes like kinases. Initial screening involves radioligand binding assays or enzymatic inhibition studies. For example, fluorophenyl-substituted analogs show affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in synthesis?

Variables include:

- Solvent polarity : Acetonitrile vs. DMF may influence reaction rates and stereoselectivity.

- Catalysts : Chiral catalysts (e.g., BINOL-derived) can enhance enantiomeric excess.

- Temperature : Lower temperatures may reduce racemization. Evidence suggests solvent choice significantly impacts reactivity and byproduct formation .

Q. How to resolve contradictions in reported biological activity data across studies?

Strategies include:

- Re-evaluating assay conditions (e.g., pH, co-factors).

- Confirming compound purity via HPLC and elemental analysis .

- Performing X-ray crystallography to verify absolute configuration. Comparative studies of analogs (e.g., benzyl vs. methyl substituents) can clarify structure-activity relationships (SAR) .

Q. What methods are used to study the stability of this compound derivatives under experimental conditions?

- Accelerated degradation studies : Expose compounds to heat, light, or varying pH.

- HPLC monitoring : Track degradation products over time.

- Mass spectrometry : Identify hydrolyzed or oxidized byproducts. Stability is critical for reproducibility in biological assays .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking : Use crystal structures of receptors (e.g., 5-HT7R) to simulate ligand binding.

- Molecular dynamics (MD) simulations : Assess binding stability over time.

- QSAR models : Corrogate substituent effects with activity data. For example, nitrile groups may form hydrogen bonds with catalytic residues .

Q. How to address stereochemical challenges in synthesizing chiral this compound derivatives?

- Chiral auxiliaries : Temporarily introduce stereochemical control groups.

- Chiral chromatography : Separate enantiomers using cellulose-based columns.

- Circular dichroism (CD) : Confirm absolute configuration post-synthesis. Studies report 1:1 stereoisomer mixtures requiring resolution for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.